molecular formula C12H14N2O B11895726 7-Methoxy-2,4-dimethylquinolin-8-amine

7-Methoxy-2,4-dimethylquinolin-8-amine

Cat. No.: B11895726
M. Wt: 202.25 g/mol
InChI Key: FLZMMOUGJYBGRD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2,4-dimethylquinolin-8-amine can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by a series of reactions to form the quinoline framework . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also employed to construct and functionalize the quinoline scaffold .

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve large-scale cyclization reactions using readily available starting materials and catalysts. The use of environmentally friendly solvents and catalysts is becoming increasingly important to minimize the environmental impact of these processes .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2,4-dimethylquinolin-8-amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield various reduced quinoline derivatives .

Scientific Research Applications

7-Methoxy-2,4-dimethylquinolin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-2,4-dimethylquinolin-8-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or bind to specific receptors, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-2,4-dimethylquinolin-8-amine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

7-methoxy-2,4-dimethylquinolin-8-amine

InChI

InChI=1S/C12H14N2O/c1-7-6-8(2)14-12-9(7)4-5-10(15-3)11(12)13/h4-6H,13H2,1-3H3

InChI Key

FLZMMOUGJYBGRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2N)OC)C

Origin of Product

United States

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